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Abstract

Pik-294 is a potent and highly selective small molecule inhibitor of the p110 isoform of
phosphoinositide 3-kinase (PI3K). Its chemical name is 2-[[4-amino-3-(3-hydroxyphenyl)-1H-
pyrazolo[3,4-d]pyrimidin-1-yllmethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone. This
document provides a comprehensive technical overview of Pik-294, including its mechanism of
action, in vitro activity, and relevant experimental protocols. Due to the limited availability of
public domain information, this guide focuses on the characterization of Pik-294 as a research
tool, with the acknowledgment that detailed discovery, synthesis, and in vivo or clinical data are
not extensively published.

Introduction

The phosphoinositide 3-kinase (P13K) signaling pathway is a critical regulator of numerous
cellular processes, including cell growth, proliferation, survival, and migration. The Class |
PI13Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).
Four isoforms of the p110 catalytic subunit exist: a, B, y, and &. While p110a and p110[ are
ubiquitously expressed, p110y and p110d are found predominantly in leukocytes, making them
attractive targets for inflammatory and autoimmune diseases, as well as hematological
malignancies.
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Pik-294 has emerged as a valuable research tool for elucidating the specific roles of PI3Kd. It
belongs to a class of quinazolinone-based compounds identified for their high selectivity for the
p110d and p110y isoforms. This selectivity is attributed to the exploitation of a unique, non-
catalytically active conformation of these isoforms that is not readily adopted by p110a and
pl110p.

Mechanism of Action

Pik-294 is an ATP-competitive inhibitor of the p110& catalytic subunit of PI3K. By binding to the
ATP-binding pocket of p1109, it prevents the phosphorylation of phosphatidylinositol-4,5-
bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second
messenger, recruiting and activating downstream effectors such as Akt (also known as Protein
Kinase B). The inhibition of PI3Kd by Pik-294 therefore leads to a reduction in Akt
phosphorylation and the attenuation of downstream signaling cascades involved in cell survival
and migration.

PI3K/Akt Signhaling Pathway
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Figure 1: Simplified PI3K p110d/Akt signaling pathway and the inhibitory action of Pik-294.

Quantitative Data

Pik-294 demonstrates high potency for p110d and significant selectivity over other Class | PI3K
isoforms. The following table summarizes the reported half-maximal inhibitory concentration
(IC50) values.
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Target IC50 (nM) Fold Selectivity vs. p110d
p1103 10 1

p110a 10,000 1000

p110P 490 49

p110y 160 16

Table 1: In vitro inhibitory activity of Pik-294 against Class | PI3K isoforms.[1][2]

Experimental Protocols

Detailed experimental protocols for the initial characterization of Pik-294 are not readily
available in peer-reviewed literature. The following sections provide representative
methodologies for key assays used to evaluate PI3Kd inhibitors.

PI3Ko Biochemical Inhibition Assay (Representative
Protocol)

This assay measures the ability of a compound to inhibit the kinase activity of recombinant
p1109d in a cell-free system.

Materials:

Recombinant human PI3Kd (p1106/p85a)

e Ptdins(4,5)P2 (PIP2) substrate

o ATP

o Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCI2, 1 mM EGTA, 0.01% CHAPS)
e Pik-294 or other test compounds

o ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

o 384-well plates
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Procedure:

Prepare serial dilutions of Pik-294 in DMSO and then dilute in kinase buffer.
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

Prepare a master mix containing recombinant PI3Kd enzyme and PIP2 substrate in kinase
buffer.

Add the enzyme/substrate mixture to the wells containing the inhibitor.

Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay
(e.g., at the Km for ATP).

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase
Assay system according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each concentration of Pik-294 and determine the IC50
value by fitting the data to a dose-response curve.

Neutrophil Migration Assay (Transwell Assay -
Representative Protocol)

This assay assesses the effect of Pik-294 on the chemotaxis of neutrophils towards a

chemoattractant.

Materials:

Primary human neutrophils isolated from whole blood
Transwell inserts with a polycarbonate membrane (e.g., 3.0 um pore size)

24-well plates
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Chemoattractant (e.g., CXCLS8, fMLP)

Assay medium (e.g., HBSS with 0.1% BSA)

Pik-294 or other test compounds

Calcein-AM or other fluorescent cell dye

Fluorescence plate reader
Procedure:

« |solate human neutrophils from healthy donor blood using a standard method such as
density gradient centrifugation.

e Resuspend the neutrophils in assay medium and label with Calcein-AM.

e Pre-incubate the labeled neutrophils with various concentrations of Pik-294 or vehicle
(DMSO) for 30 minutes at 37°C.

e Add assay medium containing the chemoattractant to the lower chambers of the 24-well
plate.

e Place the Transwell inserts into the wells.

e Add the pre-treated neutrophil suspension to the upper chamber of the Transwell inserts.
e Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for migration.

o Carefully remove the Transwell inserts.

o Quantify the number of migrated cells in the lower chamber by measuring the fluorescence
with a plate reader.

o Calculate the percent inhibition of migration for each concentration of Pik-294 and determine
the IC50 value.
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Western Blot for Akt Phosphorylation (Representative
Protocol)

This method is used to determine the effect of Pik-294 on the phosphorylation of Akt, a

downstream target of PI3K.

Materials:

Neutrophils or other suitable cell line

Cell culture medium

Stimulant (e.g., CXCL8, GM-CSF)

Pik-294 or other test compounds

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Culture neutrophils or another appropriate cell type.
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o Pre-treat the cells with various concentrations of Pik-294 or vehicle (DMSO) for a specified
time (e.g., 30 minutes).

» Stimulate the cells with a suitable agonist (e.g., CXCLS8) for a short period (e.g., 2-10
minutes) to induce Akt phosphorylation.

e Wash the cells with ice-cold PBS and lyse them with lysis buffer.

o Determine the protein concentration of the lysates using a BCA assay.

o Denature the protein samples and separate them by SDS-PAGE.

o Transfer the separated proteins to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

» Detect the signal using an ECL substrate and an imaging system.

» Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein
loading.

e Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

In Vivo and Clinical Development

As of the latest available information, there are no published in vivo efficacy studies or clinical
trial data specifically for Pik-294. It is primarily utilized as a selective research compound to
investigate the biological functions of PI3Kd. A different molecule, ENV-294, has entered Phase
1 clinical trials for atopic dermatitis, but this is a distinct entity from Pik-294.

Conclusion
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Pik-294 is a valuable pharmacological tool for the study of PI3Kd-mediated signaling pathways.
Its high potency and selectivity for p110d make it an excellent choice for in vitro studies aimed
at dissecting the role of this particular PI3K isoform in various cellular processes, particularly in
immune cells. While a comprehensive public record of its discovery and development is not
available, its utility in fundamental research is well-established. Further investigations would be
necessary to explore its potential for in vivo applications and therapeutic development.

Experimental Workflow for PI3K Inhibitor Screening
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Figure 2: A general experimental workflow for the screening and characterization of PI3K
inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Pik-294: A Technical Guide to a Potent and Selective
PI3Kd Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b168464 7#pik-294-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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